N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether. It also has a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen. The presence of an amide group suggests that it could be a derivative of a carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through spectroscopic techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the aromatic rings and the amide group. The benzodioxin ring might undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amide could influence its solubility in different solvents .Scientific Research Applications
Fascinating Variability in Chemistry and Properties
Compounds related to the structure of interest demonstrate fascinating variability in chemistry and properties, particularly in the context of coordination chemistry. Such compounds have been explored for their spectroscopic properties, structures, magnetic properties, and biological activities. These insights suggest potential research avenues for N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide in exploring its complexation behavior and potential biological activities (Boča, Jameson, & Linert, 2011).
Pharmacological Activities of Benzothiazole Derivatives
Benzothiazole and its derivatives, which share structural motifs with the compound of interest, have been extensively reviewed for their pharmacological activities. These activities span a wide range, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. The structural flexibility of benzothiazole allows for significant biological activity modulation, suggesting that modifications to the this compound structure could unlock novel therapeutic potentials (Sumit, Kumar, & Mishra, 2020).
Degradation and Environmental Impact
Understanding the degradation behavior and environmental impact of similar compounds is crucial for assessing the ecological footprint and safety profile of new chemical entities. Advanced oxidation processes (AOPs) have been used to treat compounds like acetaminophen, leading to various degradation by-products. This research avenue highlights the importance of investigating the environmental stability and degradation pathways of this compound, to ensure its safe and sustainable use (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide are cholinesterase and lipoxygenase enzymes . These enzymes play a crucial role in the nervous system and inflammatory responses, respectively.
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to changes in the biochemical processes they are involved in.
Biochemical Pathways
The inhibition of cholinesterase and lipoxygenase enzymes by this compound affects several biochemical pathways. In the nervous system, the inhibition of cholinesterase disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an increase in its concentration . In the case of lipoxygenase, its inhibition can disrupt the synthesis of leukotrienes, which are involved in inflammatory responses .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, affecting its efficacy and duration of action.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the nervous system and inflammatory responses. The increased concentration of acetylcholine due to cholinesterase inhibition can lead to enhanced nerve signal transmission . The disruption of leukotriene synthesis due to lipoxygenase inhibition can lead to a decrease in inflammation .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c23-19(9-6-14-4-2-1-3-5-14)22-20-21-16(13-26-20)15-7-8-17-18(12-15)25-11-10-24-17/h1-5,7-8,12-13H,6,9-11H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYWOCYVRHSSPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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